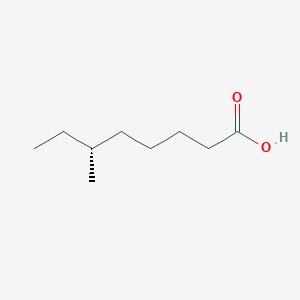(R)-6-Methyloctanoic acid
CAS No.:
Cat. No.: VC15882314
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18O2 |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | (6R)-6-methyloctanoic acid |
| Standard InChI | InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1 |
| Standard InChI Key | GPOPHQSTNHUENT-MRVPVSSYSA-N |
| Isomeric SMILES | CC[C@@H](C)CCCCC(=O)O |
| Canonical SMILES | CCC(C)CCCCC(=O)O |
Introduction
Structural Characteristics and Chiral Properties
Molecular Architecture
(R)-6-Methyloctanoic acid, systematically named (6R)-6-methyloctanoic acid, features a carboxylic acid functional group () at the terminal carbon and a methyl branch () at the sixth carbon of an eight-carbon chain . Its three-dimensional configuration is defined by the -configuration at the chiral center, as illustrated by the SMILES notation . The molecular weight is 158.24 g/mol, consistent with medium-chain fatty acids .
Chirality and Enantiomeric Differentiation
The compound’s chirality arises from the asymmetric carbon at position 6, leading to two enantiomers: (R)- and (S)-6-methyloctanoic acid. The -enantiomer displays a specific optical rotation () determined by its spatial arrangement, which distinguishes it from the -form . This enantiomeric divergence significantly impacts biological interactions; for instance, microbial enzymes often exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other .
Physicochemical Properties
Table 1: Key Physicochemical Properties
Solubility and Reactivity
The compound is sparingly soluble in water due to its hydrophobic alkyl chain but miscible with organic solvents like ethanol and diethyl ether. Its carboxylic acid group enables typical reactions such as esterification and oxidation. For example, treatment with alcohols under acidic conditions yields methyl esters, while oxidation produces ketones or shorter-chain acids.
Synthesis and Production Methods
Chemical Synthesis
Industrial production often involves catalytic hydrogenation of unsaturated precursors. A notable method employs palladium on carbon () as a catalyst, which facilitates high-yield conversion of alkene intermediates to the saturated -enantiomer. Stereochemical control is achieved using chiral auxiliaries or asymmetric hydrogenation techniques.
Biosynthesis and Natural Isolation
(R)-6-Methyloctanoic acid has been isolated from marine-derived Nocardiopsis species, where it forms part of pyrone-containing metabolites . In one study, oxidative degradation of pyrone derivatives using ruthenium(III) chloride and sodium periodate yielded the acid, which was subsequently characterized via HPLC and NMR . Natural occurrence in coconut and palm kernel oils has also been documented, though at lower concentrations.
Biological Relevance and Metabolic Pathways
Role in Microbial Systems
In marine bacteria, (R)-6-methyloctanoic acid serves as a biosynthetic intermediate for polyketide derivatives, which exhibit antimicrobial properties . The compound’s chiral center is critical for enzyme recognition, as demonstrated by the stereospecific esterification of its -enantiomer in Nocardiopsis cultures .
Applications in Industry and Research
Flavor and Fragrance Industry
The compound’s branched structure contributes to unique sensory properties. Although less pungent than 4-methyloctanoic acid (associated with "goaty" flavors) , it may enhance complexity in synthetic flavor formulations.
Pharmaceutical Research
Chiral fatty acids are increasingly explored as drug delivery vehicles or anti-inflammatory agents. (R)-6-Methyloctanoic acid’s ability to penetrate lipid bilayers makes it a candidate for prodrug designs.
Analytical Chemistry
The enantiomer-specific separation of (R)- and (S)-6-methyloctanoic acid has been achieved using chiral HPLC columns, with retention times varying significantly between derivatives . This method is critical for purity assessment in synthetic batches .
Analytical Characterization Techniques
Spectroscopic Methods
-
NMR Spectroscopy: NMR spectra reveal distinct signals for the methyl branch () and carboxylic proton () .
-
IR Spectroscopy: A strong absorption band at corresponds to the carbonyl stretch .
Chromatographic Analysis
Reverse-phase HPLC with a chiral stationary phase (e.g., Cosmosil Cholester column) resolves enantiomers effectively, as demonstrated by the separation of - and -forms with retention times of 29.9 and 35.0 minutes, respectively .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume